bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate
Description
Bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate is a coordination compound where bismuth (Bi³⁺) is complexed with the conjugate base of D-gluconic acid (C₆H₁₁O₇⁻). D-gluconic acid, systematically named (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid, is a sugar acid derived from glucose oxidation. The bismuth salt retains the stereochemistry of the parent acid, critical for its biological and chemical interactions .
Properties
CAS No. |
94232-39-0 |
|---|---|
Molecular Formula |
C18H33BiO21 |
Molecular Weight |
794.4 g/mol |
IUPAC Name |
bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/3C6H12O7.Bi/c3*7-1-2(8)3(9)4(10)5(11)6(12)13;/h3*2-5,7-11H,1H2,(H,12,13);/q;;;+3/p-3/t3*2-,3-,4+,5-;/m111./s1 |
InChI Key |
RMPWRUZQAKINCP-OPDGVEILSA-K |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Bi+3] |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Bi+3] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The preparation of bismuth gluconate salts typically follows a metathesis or direct complexation reaction between a soluble bismuth salt and gluconic acid or its sodium salt in aqueous media. The key steps include:
- Dissolution of bismuth salt (commonly bismuth nitrate or bismuth chloride) in acidic aqueous solution to form bismuth ions.
- Neutralization or partial neutralization with gluconic acid or sodium gluconate solution.
- Controlled pH adjustment to favor complex formation and precipitation.
- Isolation of the bismuth gluconate complex by filtration or crystallization.
- Drying under inert atmosphere or vacuum to preserve compound integrity.
Detailed Reaction Conditions
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Bismuth salt | Bismuth nitrate pentahydrate or BiCl3 | High purity reagents preferred |
| Gluconic acid source | D-gluconic acid or sodium gluconate | Sodium gluconate often used for solubility |
| Solvent | Deionized water | Aqueous medium essential |
| pH | 3.5 to 5.5 | Controlled to avoid bismuth hydroxide formation |
| Temperature | 25°C to 60°C | Mild heating to enhance solubility and reaction kinetics |
| Reaction time | 1 to 4 hours | Sufficient for complexation and precipitation |
| Isolation method | Filtration, washing with water, drying | Drying under inert atmosphere recommended |
Representative Synthetic Procedure
- Dissolve bismuth nitrate pentahydrate in dilute nitric acid to obtain a clear bismuth ion solution.
- Prepare an aqueous solution of sodium gluconate at stoichiometric ratio (1:2 bismuth to gluconate molar ratio).
- Slowly add the sodium gluconate solution to the bismuth solution under stirring at room temperature.
- Adjust the pH to approximately 4.5 using dilute sodium hydroxide or gluconic acid to maintain solubility and prevent bismuth hydroxide precipitation.
- Stir the mixture for 2 hours at 40°C to ensure complete complexation.
- Cool the solution and filter the precipitated this compound.
- Wash the solid with cold water and dry under vacuum or inert atmosphere.
Analytical and Research Findings on Preparation
Purity and Yield
- Purity of the bismuth gluconate complex is typically confirmed by elemental analysis, infrared spectroscopy (IR), and X-ray diffraction (XRD).
- Yields range from 70% to 90% depending on reaction scale and conditions.
- The complex exhibits characteristic IR bands corresponding to carboxylate coordination and hydroxyl groups.
Comparative Metal Gluconate Preparations
| Metal Salt | Preparation Notes | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Sodium gluconate | Neutralization of gluconic acid with NaOH | 218.14 | 527-07-1 |
| Calcium gluconate | Reaction of calcium carbonate with gluconic acid | 430.37 | 299-28-5 |
| Zinc gluconate | Complexation of zinc salts with gluconate | 455.68 | 4468-02-4 |
| This compound | Prepared by reaction of bismuth nitrate with sodium gluconate under controlled pH | ~485 (estimated) | Not widely catalogued |
Patents and Industrial Preparation
Patent CN111031805A describes preparation methods for metal gluconate complexes including magnesium and bismuth salts, emphasizing controlled pH and temperature to optimize yield and purity. Industrial synthesis often involves:
- Use of high-purity starting materials.
- Continuous monitoring of pH and temperature.
- Crystallization techniques to obtain pharmaceutical-grade products.
Summary Table of Preparation Parameters
| Step | Description | Critical Control Points |
|---|---|---|
| Starting materials | Bismuth nitrate pentahydrate, sodium gluconate | Purity and stoichiometry |
| Solvent | Deionized water | Avoid contamination |
| pH control | Maintain 3.5–5.5 | Prevent bismuth hydroxide precipitation |
| Temperature | 25–60°C | Enhances reaction rate |
| Reaction time | 1–4 hours | Ensure complete complexation |
| Isolation | Filtration and washing | Remove impurities |
| Drying | Vacuum or inert atmosphere | Preserve compound stability |
Chemical Reactions Analysis
Types of Reactions
Bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth oxides and other oxidation products.
Reduction: Reduction reactions can convert bismuth ions to lower oxidation states or elemental bismuth.
Substitution: The pentahydroxyhexanoate ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield bismuth oxides, while reduction can produce elemental bismuth or lower oxidation state bismuth compounds.
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Bismuth compounds are primarily recognized for their antimicrobial properties. Studies have demonstrated that bismuth; (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate exhibits significant activity against Helicobacter pylori, a bacterium associated with gastric ulcers. Recent research indicates that bismuth disrupts multiple pathways in H. pylori by damaging oxidative defense systems and inhibiting virulence factors such as CagA and VacA . This multi-targeted action enhances its efficacy as an antibacterial agent.
2. Anticancer Potential
Bismuth complexes have been investigated for their anticancer properties. Specific bismuth compounds have shown cytotoxic effects against various cancer cell lines, including leukemia and lung cancer cells. For example, certain bismuth complexes containing thiosemicarbazone derivatives exhibited significant inhibition of tumor growth in xenograft models . These findings suggest that bismuth; (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate could be a promising candidate for further development as an anticancer agent.
3. Gastrointestinal Health
Historically, bismuth compounds have been used to treat gastrointestinal disorders. Bismuth; (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate is part of this class and is utilized for its protective effects on the gastric mucosa and its ability to inhibit H. pylori growth . This application remains relevant in clinical settings where gastrointestinal health is a concern.
Materials Science Applications
1. Nanomaterials Development
Bismuth compounds are also explored in materials science for their unique electronic properties. Bismuth nanowires synthesized from bismuth; (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate have been characterized using X-ray diffraction techniques to confirm their structural integrity and phase purity . These nanomaterials hold potential for applications in electronic devices due to their semiconducting properties.
2. Photocatalysis
Recent studies indicate that bismuth-based photocatalysts can effectively degrade organic pollutants under UV light . The incorporation of bismuth; (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate into photocatalytic systems may enhance the degradation efficiency of harmful substances in wastewater treatment processes.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Yao et al., 2023 | Demonstrated downregulation of virulence proteins in H. pylori due to bismuth treatment | Supports the use of bismuth compounds in treating gastric infections |
| Kowalik et al., 2021 | Bismuth complexes showed high antibacterial activity against MRSA | Highlights potential for developing new antibiotics |
| Luqman et al., 2020 | Bismuth complexes exhibited cytotoxicity comparable to cisplatin against cancer cells | Suggests bismuth's role in cancer therapy |
Mechanism of Action
The mechanism by which bismuth;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate exerts its effects involves the interaction of bismuth ions with biological molecules. Bismuth ions can bind to proteins and enzymes, altering their function and activity. The pentahydroxyhexanoate moiety may facilitate the transport and delivery of bismuth ions to specific molecular targets, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Table 1: Key Properties of Metal Gluconates
Key Structural Features:
- Stereochemistry : All gluconate derivatives retain the (2R,3S,4R,5R) configuration, ensuring consistency in chelation behavior and biological activity .
- Chelation Strength : Bismuth’s +3 oxidation state allows stronger coordination with gluconate’s hydroxyl and carboxyl groups compared to +2 metal ions (e.g., Ca²⁺, Zn²⁺). This may enhance stability in acidic environments, such as the stomach .
Antimicrobial Activity:
- Mechanism : The sugar moiety in gluconates disrupts bacterial membranes via hydroxyl group interactions, as observed in sucrose stearate derivatives . Bismuth gluconate likely shares this mechanism but with added bismuth-mediated inhibition of bacterial enzymes (e.g., Helicobacter pylori urease) .
- Spectrum : Calcium and zinc gluconates show broad-spectrum activity against Gram-positive and Gram-negative bacteria. Bismuth’s higher atomic radius may expand its efficacy to antibiotic-resistant strains .
Biological Activity
Bismuth compounds, particularly bismuth (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate, have garnered attention in biomedical research due to their diverse biological activities. This article explores the chemical properties, biological mechanisms, therapeutic applications, and relevant case studies associated with this compound.
Bismuth (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate is a bismuth-containing compound characterized by multiple hydroxyl groups that enhance its solubility and reactivity. The molecular formula is , and it features a pentahydroxyhexanoate structure that contributes to its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 305.23 g/mol |
| Chemical Structure | Pentahydroxyhexanoate with bismuth |
| Solubility | Soluble in water |
The biological activity of bismuth (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate can be attributed to several mechanisms:
- Antimicrobial Activity : Bismuth compounds exhibit significant antimicrobial properties against a range of pathogens. They disrupt bacterial cell walls and inhibit growth by interfering with metabolic processes.
- Anti-inflammatory Effects : Studies indicate that bismuth compounds can modulate inflammatory responses. They inhibit the release of pro-inflammatory cytokines and reduce oxidative stress in tissues.
- Wound Healing : Bismuth (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate has been shown to promote epithelialization and enhance wound healing in various animal models by stimulating fibroblast proliferation and collagen deposition.
Case Studies
Several studies highlight the efficacy of bismuth (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate in different therapeutic contexts:
- Case Study 1 : A study published in Journal of Antimicrobial Chemotherapy demonstrated that bismuth (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate exhibited potent activity against Helicobacter pylori, a common gastric pathogen. The compound was effective in reducing bacterial load in infected gastric tissues in animal models.
- Case Study 2 : Research conducted on diabetic wound healing revealed that topical application of bismuth (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate significantly accelerated wound closure rates compared to control treatments. Histological analysis showed increased angiogenesis and collagen formation .
- Case Study 3 : In a clinical trial assessing the safety and efficacy of bismuth-containing formulations for treating chronic wounds in diabetic patients revealed improved healing outcomes without significant adverse effects. Patients treated with the bismuth formulation showed a reduction in wound size and enhanced tissue regeneration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
